4-Fluoro-5-methyl-2-(trifluoromethoxy)aniline
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Overview
Description
4-Fluoro-5-methyl-2-(trifluoromethoxy)aniline is an aromatic amine compound characterized by the presence of fluorine, methyl, and trifluoromethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluoro-5-methyl-2-nitroaniline with trifluoromethoxy reagents under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent reduction processes. The nitration of 4-fluoro-5-methyl-2-methoxyaniline followed by reduction can yield 4-fluoro-5-methyl-2-(trifluoromethoxy)aniline .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-methyl-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-Fluoro-5-methyl-2-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methyl-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)aniline: This compound lacks the additional fluorine and methyl groups present in 4-Fluoro-5-methyl-2-(trifluoromethoxy)aniline.
Uniqueness
This compound is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both fluorine and trifluoromethoxy groups can enhance the compound’s stability and lipophilicity, making it valuable for various applications .
Properties
Molecular Formula |
C8H7F4NO |
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Molecular Weight |
209.14 g/mol |
IUPAC Name |
4-fluoro-5-methyl-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H7F4NO/c1-4-2-6(13)7(3-5(4)9)14-8(10,11)12/h2-3H,13H2,1H3 |
InChI Key |
UQIMSZALBBWXPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC(F)(F)F)N |
Origin of Product |
United States |
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